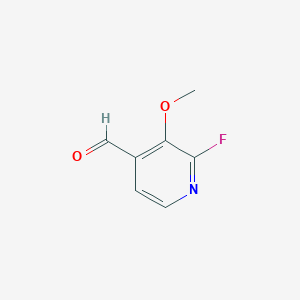

2-fluoro-3-methoxypyridine-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-fluoro-4-methoxypyridine-3-carbaldehyde is a chemical compound with the CAS Number: 451459-05-5 . It has a molecular weight of 155.13 . The compound is typically stored at 4°C and is available in powder form . Its IUPAC name is 2-fluoro-4-methoxynicotinaldehyde .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-fluoro-3-methoxypyridine-4-carbaldehyde, is a topic of interest in the field of chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The InChI code for 2-fluoro-4-methoxypyridine-3-carbaldehyde is 1S/C7H6FNO2/c1-11-6-2-3-9-7 (8)5 (6)4-10/h2-4H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

2-fluoro-4-methoxypyridine-3-carbaldehyde is a powder that is stored at 4°C . It has a molecular weight of 155.13 .Scientific Research Applications

Synthesis of Fluorinated Pyrroles

A significant application of 2-fluoro-3-methoxypyridine-4-carbaldehyde is in the synthesis of various fluorinated pyrroles. The study by Surmont et al. (2009) demonstrated an efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding pyrrolines. This method introduces a new approach to create a range of 3-fluorinated pyrroles, highlighting the versatility of this compound in organic synthesis (Surmont et al., 2009).

Synthesis of Tetrafluoropyridines

Another application is in the synthesis of tetrafluoropyridines, as detailed in a study by Banks et al. (1974). The research explored the synthesis of 2-substituted tetrafluoropyridines like 2,3,4,5-tetrafluoro-6-methoxypyridine, using this compound as a precursor. This compound's role in creating complex fluorinated structures is essential for developing new materials and pharmaceuticals (Banks et al., 1974).

Excited State Intramolecular Proton Transfer

In the field of photophysics, this compound has been used to study excited state intramolecular proton transfer (ESIPT). Yin et al. (2016) investigated molecules like 1-methoxypyrene-2-carbaldehyde, which shares structural similarity with this compound. The study provided insights into how intramolecular hydrogen bonds and geometric conformations influence ESIPT, valuable for designing advanced fluorescent materials and sensors (Yin et al., 2016).

Synthesis of Fluoropyridines

Kuduk et al. (2005) explored an efficient method for synthesizing fluoropyridines, where this compound played a role in the fluorodenitration reaction. This process is crucial for developing various pyridine derivatives with applications in pharmaceuticals and agrochemicals (Kuduk et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

Future Directions

Fluorinated pyridines, such as 2-fluoro-3-methoxypyridine-4-carbaldehyde, have interesting and unusual physical, chemical, and biological properties, which make them a topic of ongoing research . They are used in the development of new agricultural products and pharmaceuticals . The interest towards the development of fluorinated chemicals has been steadily increasing . Therefore, the future directions in this field may involve further exploration of the properties and potential applications of these compounds.

Mechanism of Action

Target of Action

Fluorinated pyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to have potential applications in various biological fields .

Result of Action

Fluoropyridines are known to exhibit unique physical, chemical, and biological properties .

Action Environment

The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Properties

IUPAC Name |

2-fluoro-3-methoxypyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJFMUXZOGQXCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)

![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)

![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)